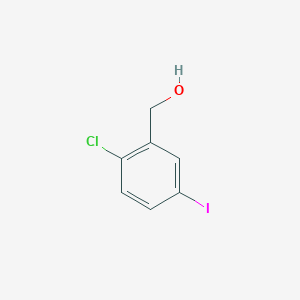

2-Chloro-5-iodobenzyl alcohol

Cat. No. B2526780

Key on ui cas rn:

1035155-69-1

M. Wt: 268.48

InChI Key: ZKCHXDGUCIFRFK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09193751B2

Procedure details

A 100 mL of 4-necked flask equipped with thermometer and mechanical stirrer was charged with (2-chloro-5-iodophenyl)methanol (268.5 mg, 1 mmol), anhydrous ZnCl2 (136.3 mg, 1 mmol), dichloromethane (5.0 mL) and n-hexane (29 mL) under argon. After stirring for 10 min at 20 to 25° C., HBr (gas) was bubbled into the mixture for 10 min and a solution of phenol (197.6 mg, 2.1 mmol) in dry dichloromethane (3.0 mL) was added dropwise over 30 min. After bubbling HBr for additional 2 h, the mixture was refluxed for 3 days. The conversion was about 65%. The mixture was quenched with ice water (50 mL), extracted with ethyl acetate (2×30 mL), washed with water (2×30 mL), brine (30 mL), concentrated and the residue was purified by flash chromatography (PE:EA=25:1 as eluant, 200 mL) to give an off-white solid. Yield: 180 mg (52%). 1H NMR (CDCl3, 400 MHz): δ 7.44 (d, J=8.4 Hz, 2H), 7.03˜7.09 (m, 3H), 6.77 (d, J=8.4 Hz, 2H), 4.76 (s, 1H), 3.95 (s, 2H), 3.82 (s, 2H). MS ESI (m/z): 345 [M+1]+. 13C NMR (CDCl3, 100 MHz): δ 154.1, 141.4, 139.5, 136.6, 134.2, 131.2, 130.9, 130.1, 115.5, 91.67, 38.07.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9]O.CCCCCC.[C:17]1([OH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>ClCCl.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:20]1[CH:21]=[CH:22][C:17]([OH:23])=[CH:18][CH:19]=1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

268.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)I)CO

|

|

Name

|

|

|

Quantity

|

29 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

136.3 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Zn+2]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

197.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 10 min at 20 to 25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 100 mL of 4-necked flask equipped with thermometer and mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HBr (gas) was bubbled into the mixture for 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After bubbling HBr for additional 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for 3 days

|

|

Duration

|

3 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was quenched with ice water (50 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (2×30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×30 mL), brine (30 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by flash chromatography (PE:EA=25:1 as eluant, 200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an off-white solid

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(CC2=CC=C(C=C2)O)C=C(C=C1)I

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |